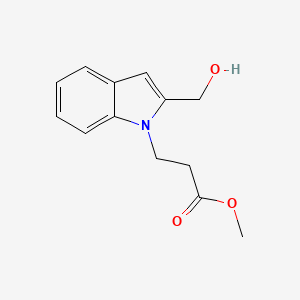

methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-[2-(hydroxymethyl)indol-1-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)6-7-14-11(9-15)8-10-4-2-3-5-12(10)14/h2-5,8,15H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQLFOHZMPODQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C2=CC=CC=C2C=C1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Substitution with Hydroxymethyl Group: The indole ring is then functionalized with a hydroxymethyl group using reagents like formaldehyde in the presence of a base.

Esterification: The final step involves the esterification of the hydroxymethyl-substituted indole with methyl propanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

Oxidation: Formation of 3-(2-(carboxymethyl)-1H-indol-1-yl)propanoate.

Reduction: Formation of 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, exhibit significant antimicrobial properties. A study highlighted the synthesis of indole derivatives and their evaluation against various bacterial strains, revealing that certain modifications enhance their antibacterial efficacy. However, specific activity against strains like Escherichia coli and Staphylococcus aureus was noted to be weak, suggesting that further optimization may be necessary for clinical applications .

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, indole-based compounds have been reported to inhibit key signaling pathways involved in cancer progression, making them potential candidates for drug development .

Anxiolytic and Antidepressant Effects

Recent studies have explored the neuropharmacological effects of indole derivatives, including this compound. In preclinical models, these compounds have demonstrated significant anxiolytic and antidepressant activities. For instance, behavioral assays such as the elevated plus maze and forced swim test indicated that certain derivatives could reduce anxiety-like behaviors and depressive symptoms in animal models . This suggests a potential for developing therapeutic agents targeting mood disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies employing computational modeling techniques such as molecular docking have been utilized to predict the binding affinity of this compound to various biological targets. This approach aids in identifying modifications to enhance efficacy and reduce toxicity .

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate with key analogs:

Key Observations :

- Hydrophilicity: The hydroxymethyl group in the target compound improves water solubility compared to analogs with non-polar substituents (e.g., methyl or ethyl groups) .

- Hydrogen Bonding: Methyl 3-(1H-indol-3-yl)propanoate forms intermolecular N–H⋯O bonds, which stabilize its crystal structure . The absence of a 3-indolyl group in the target compound may alter its solid-state packing.

ADMET Considerations

- Absorption : The hydroxymethyl group in the target compound may improve intestinal absorption compared to more lipophilic analogs like methyl 2-(1-methyl-1H-indol-3-yl)acetate .

- Metabolism : Esters are prone to hydrolysis by carboxylesterases, but the hydroxymethyl group could slow this process, extending half-life .

Biological Activity

Methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, with the molecular formula C13H15NO3 and CAS number 1420476-05-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings regarding this compound.

- Molecular Weight : 233.26 g/mol

- Molecular Structure : The compound features an indole ring system with a hydroxymethyl substituent and a propanoate moiety, which may influence its biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with indole structures often exhibit antimicrobial properties. This compound is no exception, demonstrating effectiveness against various bacterial strains.

2. Anticancer Properties

Indole derivatives are frequently investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

3. Anti-inflammatory Effects

The compound has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Interaction : Potential interaction with neurotransmitter receptors could explain some of its neuroprotective effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in MDPI, this compound was tested on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Distribution : It is likely to distribute widely due to its ability to cross cell membranes.

- Metabolism : Further studies are needed to elucidate the metabolic pathways involved.

Q & A

Q. Methodological Answer :

- SCXRD : Resolves bond lengths and angles (e.g., C-O ester bond ≈1.34 Å) and confirms regiochemistry .

- 2D NMR : ROESY correlations can distinguish between N1- and C3-substituted indole isomers .

- High-Resolution MS : Use ESI+ mode to detect the molecular ion ([M+H]) with <2 ppm mass error.

Advanced: What computational tools can predict the compound’s pharmacokinetic properties?

Methodological Answer :

Use QSAR models (e.g., SwissADME) to estimate logP (~2.1) and aqueous solubility. Molecular docking (AutoDock Vina) can screen for indole-based interactions with targets like tryptophan hydroxylase. For metabolic stability, simulate cytochrome P450 metabolism with StarDrop’s WhichP450 module, focusing on ester hydrolysis and hydroxymethyl oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.